4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: [_{{{CITATION{{{_2{Protective Effects of a Piperazine Derivative [N-{4-4-(2-methoxy .... This compound features a methoxy group, a piperazine ring, and an azepane ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives. Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and yield. These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Protective Effects of a Piperazine Derivative [N-{4-4-(2-methoxy ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: : The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: : It is being investigated for its therapeutic properties, including its potential use in treating neurological disorders and other medical conditions.
Industry: : The compound's unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The piperazine ring, in particular, plays a crucial role in binding to receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound's ability to modulate biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: can be compared with other similar compounds, such as N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide and 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]piperidine-1-carboxamide . While these compounds share structural similarities, This compound is unique due to its methoxy group and azepane ring, which contribute to its distinct chemical properties and reactivity.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and other products. Further research is needed to fully understand its mechanism of action and to explore its full range of applications.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-26-17-5-4-11-24(12-8-17)20(25)22-18-6-2-3-7-19(18)27-16-15-23-13-9-21-10-14-23/h2-3,6-7,17,21H,4-5,8-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGFWUCZYIGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NC2=CC=CC=C2OCCN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.